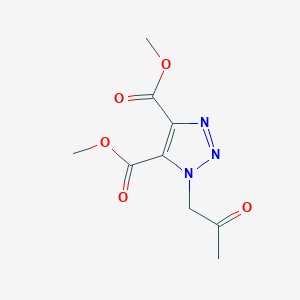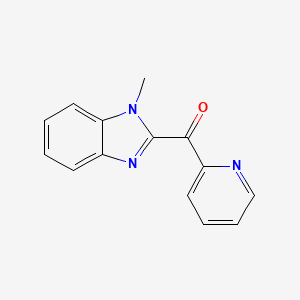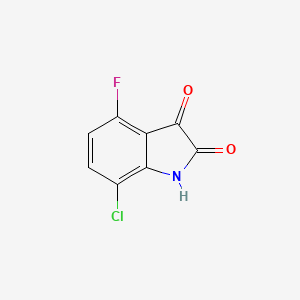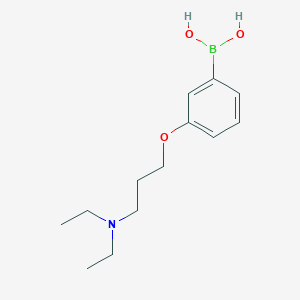![molecular formula C16H23N3O3 B1459783 3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane CAS No. 1854943-72-8](/img/structure/B1459783.png)
3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane
Descripción general
Descripción
Spiro[5.5]undecane is a type of organic compound known as a spiro compound, which is characterized by two rings sharing a single atom . The “3-Methoxy-4-nitrophenyl” part suggests the presence of a phenyl ring with methoxy (OCH3) and nitro (NO2) functional groups attached .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. For example, the nitro group is often involved in redox reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and reactivity could be influenced by factors like the presence of polar functional groups and the compound’s overall shape .
Aplicaciones Científicas De Investigación
CCR8 Antagonists for Respiratory Diseases
Compounds derived from 3,9-diazaspiro[5.5]undecane structures, including those similar to "3-(3-Methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane", have been identified as CCR8 antagonists. These compounds are claimed to be useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rhinitis (Dr Peter Norman, 2007).
Synthesis and Chemical Analysis
Research has focused on synthesizing various oxime derivatives of heterocyclic spiro compounds with barbituric acid moieties, including those related to 3,9-diazaspiro[5.5]undecane structures. These derivatives have been synthesized from corresponding diazaspirocycles with hydroxylaminehydrogenchloride, highlighting the versatility of these compounds in chemical synthesis and their potential applications in drug development (Mahbubur Rahman et al., 2013).
Chiral Separation and Pharmaceutical Applications
The chiral separation of spiro compounds, including diazaspirocycles, has been investigated for their potential applications in the pharmaceutical industry. These compounds can serve as active pharmaceutical ingredients, catalysts in synthesizing active enantiomers, or surface modifiers on silica particles to resolve enantiomers, demonstrating their importance in medicinal chemistry (Yah-Longn Liang et al., 2008).
Novel Synthesis Methods
Intramolecular spirocyclization of pyridine substrates has been employed to construct 3,9-diazaspiro[5.5]undecane derivatives, showcasing innovative methods for synthesizing these compounds. This approach involves the activation of the pyridine ring with ethyl chloroformate followed by intramolecular addition, illustrating the compound's synthetic accessibility and potential for further functionalization (S. Parameswarappa & F. Pigge, 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-methoxy-4-nitrophenyl)-3,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-22-15-12-13(2-3-14(15)19(20)21)18-10-6-16(7-11-18)4-8-17-9-5-16/h2-3,12,17H,4-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYHMJMNHMDZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC3(CCNCC3)CC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)acetamide](/img/structure/B1459713.png)


![4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B1459719.png)
![[Ul-13C12]sucrose](/img/structure/B1459720.png)
![1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1459722.png)